Product packaging for 5-(4-Pyridyl)-4-pentyne-1-ol(Cat. No.:)

5-(4-Pyridyl)-4-pentyne-1-ol

Cat. No.: B1370303
M. Wt: 161.2 g/mol
InChI Key: MLQFLMONQBRNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Pyridyl)-4-pentyne-1-ol is a chemical compound intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any form of human or veterinary use. This molecule features both a terminal alkyne and a pyridine ring, making it a valuable bifunctional building block in organic synthesis. The terminal alkyne group readily participates in metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form triazole derivatives. Simultaneously, the 4-pyridyl group can act as a ligand for metal centers or be utilized in the synthesis of more complex heterocyclic systems. This combination of functional groups makes this compound a versatile intermediate for constructing molecular scaffolds with potential applications in medicinal chemistry, chemical biology, and materials science. For research use only. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B1370303 5-(4-Pyridyl)-4-pentyne-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

5-pyridin-4-ylpent-4-yn-1-ol

InChI

InChI=1S/C10H11NO/c12-9-3-1-2-4-10-5-7-11-8-6-10/h5-8,12H,1,3,9H2

InChI Key

MLQFLMONQBRNFD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C#CCCCO

Origin of Product

United States

Synthetic Methodologies for 5 4 Pyridyl 4 Pentyne 1 Ol and Its Structural Analogues

Construction of the 4-Pentyne-1-ol Carbon Backbone

Alkyne Formation via Elimination Reactions (e.g., dehydrobromination of 4-penten-1-ol (B13828) derivatives)

The first step typically involves the bromination of 4-penten-1-ol to yield a vicinal dibromide. This intermediate is then subjected to a double dehydrobromination reaction using a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), to generate the terminal alkyne. chemicalbook.com The use of a potent base is crucial to facilitate both elimination steps and, in the case of terminal alkynes, to deprotonate the resulting alkyne, driving the reaction to completion. youtube.com

Table 1: Key Features of Alkyne Formation via Elimination

Step Reaction Type Typical Reagents Key Intermediate
1HalogenationBr₂4,5-Dibromopentan-1-ol
2DehydrobrominationNaNH₂ in liquid NH₃Alkenyl halide

Carbon-Chain Elongation Strategies (e.g., utilizing tetrahydrofurfuryl chloride)

An alternative and efficient route to 4-pentyne-1-ol involves a carbon-chain elongation strategy starting from tetrahydrofurfuryl chloride. orgsyn.orgorgsyn.org This method relies on the ring-opening of the tetrahydrofuran (B95107) derivative and subsequent rearrangement to form the desired linear pentynol structure.

In a typical procedure, tetrahydrofurfuryl chloride is treated with a strong base, such as sodium amide in liquid ammonia. orgsyn.org The reaction proceeds through a complex mechanism involving the formation of an organosodium intermediate, which then undergoes a rearrangement to yield 4-pentyne-1-ol. This one-pot synthesis offers a convenient pathway from a readily available starting material.

Reduction of Carboxylic Acid Derivatives to Yield the Alcohol Functionality (e.g., ethyl 4-pentynoate reduction)

The synthesis of 4-pentyne-1-ol can also be achieved by the reduction of a corresponding carboxylic acid derivative, such as ethyl 4-pentynoate. This method is particularly useful when the alkyne-containing carboxylic ester is accessible through other synthetic routes.

The reduction of the ester to the primary alcohol is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. orgsyn.org This reaction is generally high-yielding and provides a clean conversion of the ester functionality to the desired alcohol without affecting the alkyne group.

Introduction and Functionalization of the 4-Pyridyl Moiety

Once the 4-pentyne-1-ol backbone is synthesized, the next critical step is the introduction of the 4-pyridyl group at the terminal position of the alkyne. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Sonogashira couplings with bromopyridines or pyridyl precursors)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of pyridyl-alkyne derivatives.

The Sonogashira coupling is a particularly direct and efficient method for coupling terminal alkynes with aryl or heteroaryl halides. nih.govscirp.orgresearchgate.net In the context of synthesizing 5-(4-pyridyl)-4-pentyne-1-ol, this reaction would involve the coupling of 4-pentyne-1-ol with a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. scirp.orgacs.org The reaction is generally tolerant of various functional groups, making it a versatile choice. researchgate.net

The Suzuki coupling reaction provides another valuable route, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.govcore.ac.uk For the synthesis of the target molecule, one could envision the coupling of a 4-pyridylboronic acid or its ester derivative with a terminal alkyne halide (e.g., 5-halo-4-pentyne-1-ol). The Suzuki reaction is known for its mild reaction conditions and the low toxicity of its boron-containing byproducts. youtube.com

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. researchgate.netorgsyn.orgwikipedia.org To synthesize this compound via this method, a 4-pyridylzinc halide would be coupled with a 5-halo-4-pentyne-1-ol derivative. nih.gov Negishi couplings are often characterized by their high reactivity and functional group tolerance. orgsyn.org

Table 2: Overview of Cross-Coupling Reactions for Pyridyl Moiety Introduction

Coupling Reaction Pyridyl Precursor Alkyne Precursor Catalyst System
Sonogashira4-Halopyridine4-Pentyne-1-olPalladium catalyst, Copper(I) co-catalyst
Suzuki4-Pyridylboronic acid/ester5-Halo-4-pentyne-1-olPalladium catalyst
Negishi4-Pyridylzinc halide5-Halo-4-pentyne-1-olPalladium or Nickel catalyst

Direct Alkynylation of Pyridine (B92270) Derivatives (e.g., alkynylation of acetylpyridines)

While cross-coupling reactions are prevalent, direct alkynylation methods offer an alternative approach. These methods involve the direct reaction of a pyridine derivative with an alkynyl nucleophile. For instance, research has shown the direct alkynylation of pyridine derivatives using various alkynyllithium reagents. researchgate.net This can involve the addition of the alkynyllithium to the pyridine ring, followed by an oxidative rearomatization step. While potentially more direct, these methods may require specific substitution patterns on the pyridine ring to achieve the desired regioselectivity.

Cycloaddition and Cycloreversion Approaches to Pyridine Ring Formation with Alkyne Intermediates

The de novo synthesis of the pyridine ring is a powerful strategy for accessing substituted pyridines. Among the various methods, cycloaddition reactions offer an atom-economical and convergent route to construct the heterocyclic core. These reactions can be broadly categorized into several types, with [4+2] and [2+2+2] cycloadditions being particularly relevant for incorporating alkyne functionalities.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com In the context of pyridine synthesis, this is known as a hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, such as nitrogen. sigmaaldrich.com

One prominent approach involves the inverse-electron-demand Diels-Alder reaction. In this variant, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org When an alkyne is used as the dienophile, the initial cycloadduct readily undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas (N₂). This cycloreversion step is crucial as it leads to the formation of the aromatic pyridine ring. acsgcipr.org This tandem cycloaddition/cycloreversion sequence provides a direct route to highly substituted pyridines that can incorporate an alkyne-containing substituent. acsgcipr.orgresearchgate.net For instance, 1,4-oxazinone precursors can react with terminal alkynes in a tandem cycloaddition/cycloreversion sequence to yield polysubstituted pyridine products. researchgate.net

[2+2+2] Cycloaddition: Transition-metal-catalyzed [2+2+2] cycloaddition reactions represent a highly efficient method for constructing pyridine rings from simple, acyclic precursors. rsc.org This reaction involves the formal cyclotrimerization of two alkyne molecules and one nitrile molecule, assembling the pyridine ring in a single step. rsc.orgacsgcipr.org Various transition metals, including cobalt (Co), rhodium (Rh), ruthenium (Ru), and iron (Fe), have been shown to effectively catalyze this transformation. rsc.orgmagtech.com.cn

The mechanism typically involves the formation of a metallacyclopentadiene intermediate from two alkyne units. Subsequent insertion of the nitrile into the metal-carbon bond, followed by reductive elimination, yields the final pyridine product. A key advantage of this method is the ability to control regioselectivity by using two different alkynes, which can be achieved by sequential addition to the catalyst system. nih.gov This allows for the synthesis of complex pyridines with multiple, distinct substituents, making it a powerful tool for building analogues of this compound. rsc.orgresearchgate.net

Below is a table summarizing these cycloaddition approaches.

Interactive Data Table: Cycloaddition Approaches for Pyridine Synthesis
Reaction Type Key Reactants Catalyst/Conditions Key Feature
Inverse-Demand Diels-Alder Electron-poor diene (e.g., 1,2,4-triazine), Alkyne Thermal Forms pyridine ring via cycloadduct followed by extrusion of N₂. acsgcipr.org
[2+2+2] Cycloaddition 2x Alkyne, 1x Nitrile Transition Metal (Co, Rh, Ru) rsc.orgmagtech.com.cn Highly convergent and atom-economical single-step synthesis. acsgcipr.org

Radical Coupling and Grignard Reagent Methodologies for Pyridine Functionalization

Instead of building the pyridine ring from scratch, existing pyridine scaffolds can be functionalized to introduce the desired alkynyl sidechain. This is often achieved through C-H functionalization or cross-coupling reactions.

Radical Coupling: Radical reactions offer a powerful means to forge carbon-carbon bonds directly onto the pyridine ring. The Minisci reaction is a classic example, involving the addition of a nucleophilic carbon-centered radical to an electron-deficient, protonated N-heterocycle. wikipedia.orgscispace.com This method allows for the direct alkylation of pyridines, bypassing the need for pre-functionalization. wikipedia.org However, a significant challenge with the Minisci reaction is controlling regioselectivity, as it often yields a mixture of C2 and C4 substituted products. scispace.comresearchgate.net

Modern advancements in photoredox catalysis and other radical generation methods have expanded the scope and improved the selectivity of these transformations. researchgate.netnih.gov For instance, photochemical methods can generate pyridinyl radicals from pyridinium (B92312) ions, which then effectively couple with other radical species. nih.govacs.org These newer strategies can offer distinct positional selectivity compared to classical Minisci chemistry. nih.gov Another approach involves the single-electron reduction of halopyridines to generate pyridyl radicals in a regiospecific manner, which can then add to alkynes. nih.gov Such methods provide a direct route to functionalize the pyridine ring at a specific position, which is essential for the synthesis of a defined isomer like this compound.

Grignard Reagent Methodologies: Grignard reagents are versatile nucleophiles widely used in organic synthesis. Their application in pyridine functionalization can be approached in two main ways:

Addition to Pyridine Derivatives: Grignard reagents can add to activated pyridine derivatives, such as pyridine N-oxides or pyridinium salts. nih.govrsc.org The reaction of pyridine N-oxides with alkyl, aryl, or alkynyl Grignard reagents can yield a variety of substituted pyridines. rsc.orgorganic-chemistry.org This method can be highly regioselective, often favoring substitution at the C2 position. organic-chemistry.org Catalytic asymmetric dearomatization of pyridinium salts using Grignard reagents has also been developed to produce chiral dihydropyridines, which can be precursors to functionalized pyridines. nih.govacs.org

Cross-Coupling Reactions: A more direct approach to synthesizing pyridyl-alkynes is through transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example, involving the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org To synthesize this compound, this would involve coupling 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) with 4-pentyne-1-ol. nih.govscirp.orgacs.org This reaction is highly reliable and tolerates a wide range of functional groups, making it a favored method for constructing C(sp²)-C(sp) bonds. wikipedia.org

Interactive Data Table: Comparison of Pyridine Functionalization Methods

Methodology Reagents Key Features Potential Issues
Minisci Reaction Pyridine, Radical Precursor, Acid, Oxidant Direct C-H functionalization. wikipedia.org Often poor regioselectivity (C2 vs. C4). scispace.com
Photoredox Radical Coupling Pyridine/Halopyridine, Alkene/Alkyne, Photocatalyst Mild conditions; can offer improved selectivity. nih.govnih.gov Substrate-dependent efficiency.
Grignard Addition Pyridine N-oxide, Grignard Reagent (R-MgX) Access to diverse heterocycles. rsc.org Often requires activation of the pyridine ring.
Sonogashira Coupling Halopyridine, Terminal Alkyne, Pd/Cu catalysts High efficiency and functional group tolerance for C-C bond formation. wikipedia.org Requires pre-functionalized starting materials.

Convergent and Linear Synthetic Strategies for this compound

A plausible linear synthesis for this compound would most likely employ a Sonogashira cross-coupling reaction as the key bond-forming step. The sequence would be as follows:

Start with a commercially available 4-substituted pyridine, such as 4-bromopyridine.

Couple this with the terminal alkyne, 4-pentyne-1-ol, using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

For this compound, a convergent strategy could involve:

Fragment A Synthesis: Preparation of a functionalized pyridine fragment, for example, 4-ethynylpyridine. This could be made from 4-bromopyridine and a protected acetylene (B1199291) source, followed by deprotection.

Fragment B Synthesis: Preparation of a functionalized side-chain, such as 3-iodo-1-propanol (with the alcohol potentially protected).

Fragment Coupling: The final step would be the coupling of these two fragments, for example, via a Cadiot-Chodkiewicz or a Sonogashira-type reaction between the pyridyl-alkyne and the iodo-alcohol fragment.

Considerations for Stereoselective and Enantioselective Syntheses

The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, synthetic strategies can be designed to produce chiral analogues by introducing stereocenters, most commonly on the pentyne-ol side chain. The primary target for introducing chirality would be the alcohol group, creating a chiral propargylic alcohol.

Propargylic alcohols are valuable building blocks in organic synthesis. acs.org The development of catalytic, enantioselective methods for their preparation is a significant area of research. nih.gov Key strategies include:

Asymmetric Addition of Alkynes to Aldehydes: This is one of the most direct methods for creating chiral propargylic alcohols. acs.org It involves the addition of a metal acetylide to an aldehyde in the presence of a chiral ligand or catalyst. Various systems have been developed, using metals like zinc, indium, or lithium, combined with chiral ligands such as N-methylephedrine or BINOL derivatives, to achieve high levels of enantioselectivity. acs.orgnih.govorganic-chemistry.org

Asymmetric Reduction of Ynones: Chiral propargylic alcohols can also be synthesized by the enantioselective reduction of a corresponding ynone (a ketone adjacent to an alkyne). This can be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst.

Asymmetric Alkylation of Ynals: An alternative approach is the enantioselective addition of an organometallic reagent (e.g., an organozinc or Grignard reagent) to an α,β-ynal (an aldehyde adjacent to an alkyne). rsc.org

In the context of synthesizing a chiral analogue of this compound, one could envision a synthetic route where a chiral propargylic alcohol fragment is prepared first using one of these asymmetric methods. This chiral fragment could then be coupled to the pyridine ring using a reaction like the Sonogashira coupling, thereby transferring the pre-established stereochemistry into the final molecule. Furthermore, transition-metal-catalyzed [2+2+2] cycloadditions have also been developed to produce chiral pyridines directly by using chiral catalysts. rsc.orgresearchgate.net

Chemical Reactivity and Advanced Transformations of 5 4 Pyridyl 4 Pentyne 1 Ol

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group in 5-(4-pyridyl)-4-pentyne-1-ol is a versatile functional group that can participate in a range of addition and cyclization reactions.

Metal-catalyzed cycloisomerization of alkynols is a powerful method for the synthesis of heterocyclic compounds. In the case of this compound, both endo and exo cycloisomerization pathways are possible, leading to the formation of six-membered or five-membered rings, respectively. The regioselectivity of this reaction is highly dependent on the choice of metal catalyst.

Computational studies on the analogous compound, 4-pentyn-1-ol (B147250), have shown that in the absence of a catalyst, both endo- and exo-cycloisomerizations have very high activation barriers and are unlikely to occur. nih.gov However, with a tungsten pentacarbonyl catalyst, the endo-cycloisomerization proceeds with a significantly lower activation barrier, favoring the formation of a six-membered ring. nih.gov The catalyst stabilizes a vinylidene intermediate, which is key to lowering the reaction barrier. nih.gov

Gold catalysts are also known to be highly effective for the cycloisomerization of alkynols and diynes. acs.orgacs.orgnih.govnih.gov For pyridine-containing substrates, gold catalysis has been successfully employed in the cycloisomerization of pyridine-bridged 1,8-diynes to produce luminescent cycl[3.2.2]azines. acs.orgamanote.com This indicates the compatibility of the pyridyl group with gold catalysts in such transformations. The reaction pathway can be influenced by the nature of the N-protecting group in related aminoallenes, which suggests that the pyridyl nitrogen in this compound could play a role in directing the stereochemical outcome. nih.gov

The choice of metal catalyst is crucial in determining the reaction pathway and the resulting product, as summarized in the table below.

Catalyst TypePredicted PathwayPotential Product from this compound
Tungsten (W)endo-cycloisomerizationDihydropyran derivative
Gold (Au)endo or exo depending on ligands and substrateDihydropyran or Dihydrofuran derivative
Platinum (Pt)Can catalyze cycloisomerizationPotential for either endo or exo products
Palladium (Pd)Can catalyze cycloisomerizationPotential for either endo or exo products

The hydration of the terminal alkyne in this compound, in accordance with Markovnikov's rule, would yield a methyl ketone. Platinum complexes are effective catalysts for this transformation. acs.org Mechanistic studies on platinum(II)-catalyzed hydroarylation of alkynes suggest a Friedel-Crafts type mechanism, which provides insight into the activation of the alkyne by the platinum center. acs.org The hydration reaction is thought to proceed through the activation of the alkyne by the platinum catalyst, followed by nucleophilic attack of water.

While mercury-based catalysts have traditionally been used for alkyne hydration, platinum catalysts offer a less toxic alternative. The reaction mechanism for platinum-catalyzed hydration can be complex, and in some cases, may involve a "cocktail" of catalytic species. rsc.org The presence of the pyridyl group in this compound could potentially influence the reaction rate and regioselectivity through coordination with the metal center.

Catalyst SystemExpected ProductMechanistic Feature
Pt(II) complexes5-(4-Pyridyl)-5-oxopentan-1-olMarkovnikov addition of water
Pt/PTSA5-(4-Pyridyl)-5-oxopentan-1-olAcid co-catalyst can enhance reactivity

The terminal alkyne of this compound makes it an ideal substrate for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. nd.educapes.gov.brnih.govwikipedia.org The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.org

This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it exceptionally suitable for bioconjugation. nih.gov this compound can be reacted with an azide-functionalized biomolecule (e.g., a protein, peptide, or nucleic acid) in the presence of a copper(I) catalyst to form a stable bioconjugate.

In addition to the copper-catalyzed reaction, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for bioconjugation in living systems, where the toxicity of copper is a concern. wikipedia.org In this case, the alkyne would need to be activated by incorporation into a strained ring system. The pyridyl group in this compound could also be functionalized to carry other moieties for dual-functional labeling.

"Click" Reaction TypeKey ReagentsProductKey Advantage
CuAACAzide, Copper(I) catalyst1,4-disubstituted 1,2,3-triazoleHigh efficiency and reliability
SPAACStrained cyclooctyne, AzideTriazoleCopper-free, suitable for living systems

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group of this compound can undergo a variety of transformations, including oxidation, reduction, and derivatization.

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde, 5-(4-pyridyl)-4-pentynal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to the carboxylic acid, 5-(4-pyridyl)-4-pentynoic acid.

As the starting molecule is an alcohol, reduction of this functional group is not a typical transformation. However, the alkyne functionality could be selectively reduced if desired.

ReagentProductTransformation
Pyridinium chlorochromate (PCC)5-(4-Pyridyl)-4-pentynalOxidation to aldehyde
Potassium permanganate (KMnO₄)5-(4-Pyridyl)-4-pentynoic acidOxidation to carboxylic acid

The primary alcohol can be readily derivatized to form esters and ethers.

Esterification can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or an acyl chloride, typically in the presence of an acid or base catalyst. organic-chemistry.orgmedcraveonline.com For example, reaction with acetic anhydride would yield 5-(4-pyridyl)-4-pentynyl acetate. libretexts.org

Etherification is commonly carried out via the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide. For instance, reaction with methyl iodide would produce 4-(5-methoxy-1-pentynyl)pyridine.

Reaction TypeReagentsProduct
EsterificationAcetic anhydride, Pyridine (B92270)5-(4-Pyridyl)-4-pentynyl acetate
Etherification (Williamson)1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)4-(5-Methoxy-1-pentynyl)pyridine

Scientific Literature Lacks Specific Data on the Advanced Chemical Transformations of this compound

A comprehensive review of available scientific literature reveals a significant gap in the documented chemical reactivity and advanced transformations of the compound this compound. While the foundational principles of pyridine chemistry are well-established, specific research detailing the quaternization, N-oxidation, coordination chemistry, and participation in tandem or multicomponent reactions of this particular molecule is not present in the public domain. Consequently, a detailed, evidence-based article on these specific aspects of its chemistry cannot be constructed at this time.

The reactivity of the pyridine nitrogen atom is a cornerstone of pyridine chemistry. Generally, the lone pair of electrons on the nitrogen atom allows for reactions such as quaternization, where an alkyl or acyl group is added to the nitrogen, and N-oxidation, where an oxygen atom is attached to the nitrogen. These transformations are fundamental in modifying the electronic properties of the pyridine ring and are often precursors to further functionalization. However, no specific studies detailing the conditions, reagents, and outcomes for the quaternization or N-oxidation of this compound have been found.

Similarly, the pyridine moiety is a well-known ligand in coordination chemistry, capable of forming complexes with a wide range of metal centers. The specific coordination behavior of this compound, which would be influenced by the presence of the hydroxyl and alkynyl groups, has not been explored in the available literature. Research into its ligand properties, such as its binding affinity, the geometry of its metal complexes, and the catalytic activity of such complexes, remains an open area of investigation.

Furthermore, the integration of this compound into tandem reactions and multicomponent sequences, which are powerful strategies for the efficient synthesis of complex molecules, has not been reported. Such reactions would leverage the multiple functional groups within the molecule—the pyridine ring, the alkyne, and the alcohol—to construct intricate molecular architectures in a single operation.

Finally, studies on the chemo-, regio-, and stereoselective functionalization of this compound are also absent from the scientific record. Understanding how to selectively modify one functional group in the presence of others is crucial for the controlled synthesis of derivatives of this compound. The interplay between the pyridine nitrogen, the triple bond, and the hydroxyl group would present interesting challenges and opportunities in selective transformations, but these have yet to be experimentally investigated and reported.

Spectroscopic and Advanced Characterization Methodologies for 5 4 Pyridyl 4 Pentyne 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR, variable temperature studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-(4-Pyridyl)-4-pentyne-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would be employed for a complete assignment of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The pyridyl protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with the protons ortho to the nitrogen atom (H-2 and H-6) being the most deshielded. The protons meta to the nitrogen (H-3 and H-5) would resonate at a slightly upfield position. The methylene (B1212753) protons of the pentyne chain would show characteristic splitting patterns and chemical shifts based on their proximity to the hydroxyl group and the alkyne. The terminal hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The pyridyl carbons would resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen (C-4) and the carbons ortho to it (C-2, C-6) showing distinct chemical shifts. The acetylenic carbons of the alkyne moiety are expected to appear in the range of δ 80-90 ppm. The methylene carbons of the pentynol chain would have chemical shifts influenced by the electronegativity of the adjacent oxygen atom and the deshielding effect of the triple bond.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pentynol chain and the pyridine (B92270) ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for a definitive assignment of the ¹³C NMR spectrum.

Variable Temperature (VT) NMR Studies: VT-NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation. For this compound, VT-NMR could be used to investigate the rotational barrier around the C-C bond connecting the pyridine ring and the alkyne, although significant rotational hindrance is not expected in this relatively flexible molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridyl H-2, H-68.5 - 8.7d
Pyridyl H-3, H-57.2 - 7.4d
-CH₂-OH3.6 - 3.8t
-CH₂-CH₂OH1.7 - 1.9p
-C≡C-CH₂-2.4 - 2.6t
-OHVariablebr s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Pyridyl C-4140 - 142
Pyridyl C-2, C-6149 - 151
Pyridyl C-3, C-5123 - 125
-C≡C- (Pyridyl side)85 - 90
-C≡C- (Alkyl side)80 - 85
-CH₂-OH60 - 65
-CH₂-CH₂OH30 - 35
-C≡C-CH₂-15 - 20

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the pyridine ring and the alkyl chain would appear around 2850-3100 cm⁻¹. A weak but sharp absorption band characteristic of the C≡C triple bond stretch is expected around 2100-2260 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely appear in the 1000-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. The C≡C triple bond, being a relatively non-polar bond, is expected to show a strong and sharp signal in the Raman spectrum, which can be more informative than the weak band in the FTIR spectrum. The symmetric breathing vibrations of the pyridine ring are also typically strong in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Technique
O-HStretching3200-3600FTIR
C-H (Aromatic)Stretching3000-3100FTIR, Raman
C-H (Aliphatic)Stretching2850-2960FTIR, Raman
C≡CStretching2100-2260FTIR (weak), Raman (strong)
C=N, C=C (Pyridine)Stretching1400-1600FTIR, Raman
C-OStretching1000-1100FTIR

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to determine the elemental composition of the molecule with high accuracy.

Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be induced in the mass spectrometer (in-source CID or tandem MS). The fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of small neutral molecules. A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O). youtube.comyoutube.com Cleavage of the C-C bonds in the pentynol chain could also occur. The pyridine ring itself is relatively stable, but fragmentation involving the side chain is expected.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Description
[M+H]⁺176.09Protonated molecule
[M+Na]⁺198.07Sodium adduct
[M-H₂O+H]⁺158.08Loss of water

Microwave Spectroscopy for Gas-Phase Conformational Analysis and Rotamer Assignment

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. It can provide very precise information about the molecular geometry and conformational preferences of a molecule.

For a molecule like this compound, microwave spectroscopy could be used to determine its principal moments of inertia, from which its precise three-dimensional structure in the gas phase can be derived. The technique is sensitive to different conformers (rotamers) that may exist due to rotation around single bonds, for instance, the C-C bonds in the pentynol chain. By analyzing the rotational spectra at different temperatures, the relative energies of these conformers could be determined. The presence of the nitrogen atom in the pyridine ring introduces a dipole moment, making the molecule suitable for microwave spectroscopy.

X-ray Crystallography for Solid-State Structural Analysis (applicable to synthesized derivatives or analogues)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining single crystals of this compound itself might be challenging, the technique can be applied to its crystalline derivatives or analogues.

A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (involving the hydroxyl group and the pyridine nitrogen) and π-π stacking (between the pyridine rings). This information is crucial for understanding the solid-state properties of the material.

Advanced Chromatographic and Purity Assessment Techniques

The purification and assessment of the purity of this compound are critical steps in its characterization. Advanced chromatographic techniques are essential for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH and ensure good peak shape for the basic pyridine moiety. A UV detector would be suitable for detection, as the pyridine ring is a strong chromophore. HPLC can be used to assess the purity of the synthesized compound and to isolate it from reaction mixtures.

Other Techniques: Gas chromatography (GC) could also be a viable technique for the analysis of this compound, provided it is sufficiently volatile and thermally stable. Thin-layer chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity checks.

Computational and Theoretical Investigations of 5 4 Pyridyl 4 Pentyne 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods, varying in their level of theory and computational cost, offer a window into the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational expense, making it suitable for a wide range of systems. DFT calculations can be employed to determine the optimized molecular geometry, electronic distribution, and orbital energies of 5-(4-Pyridyl)-4-pentyne-1-ol.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For pyridine-containing compounds, the HOMO is often distributed over the pyridine (B92270) ring, while the LUMO is also localized on the ring system, indicating that the pyridine moiety is central to the molecule's electronic transitions and reactivity.

Electrostatic Potential Maps (EPMs): An electrostatic potential map is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring would be expected to be a region of high electron density (red), making it a likely site for protonation or interaction with electrophiles. The hydroxyl proton, in contrast, would be a region of positive potential (blue).

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not static, and it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to map its potential energy landscape.

For this compound, rotation around the C-C single bonds in the pentynyl chain allows for different spatial arrangements of the pyridyl and hydroxyl groups. Computational methods can be used to systematically explore these rotational possibilities and to calculate the relative energies of the resulting conformers. This analysis helps in identifying the most stable, low-energy conformations that the molecule is likely to adopt.

Furthermore, the presence of a hydroxyl group and a pyridine nitrogen atom raises the possibility of intramolecular hydrogen bonding. A hydrogen bond could form between the hydroxyl proton and the nitrogen atom of the pyridine ring, which would significantly stabilize a particular conformation. Computational modeling can predict the existence and strength of such intramolecular interactions, providing valuable information about the preferred three-dimensional structure of the molecule. For related heterocyclic systems, the presence of intramolecular hydrogen bonds has been shown to significantly influence their conformational preferences.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

Theoretical Investigation of Cycloisomerization Pathways and Transition States

Alkynols, such as this compound, can undergo cycloisomerization reactions to form cyclic ethers. Computational studies on the related compound, 4-pentyn-1-ol (B147250), have shown that this reaction can proceed through different pathways, often catalyzed by transition metals. nih.gov DFT calculations can be used to model these reaction pathways, identifying the key intermediates and transition states. nih.gov

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By calculating the structure and energy of the transition state, chemists can gain insights into the factors that control the reaction rate and selectivity. For the cycloisomerization of 4-pentyn-1-ol, computational studies have elucidated the structures of the transition states for both catalyzed and uncatalyzed pathways. nih.gov

Energetic Profiles and Kinetic Analysis of Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction can be constructed. This profile provides a quantitative understanding of the thermodynamics and kinetics of the transformation.

The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate. A lower activation energy corresponds to a faster reaction. Computational studies on the cycloisomerization of 4-pentyn-1-ol have shown that in the absence of a catalyst, the activation barrier is very high, but the presence of a tungsten catalyst significantly lowers this barrier, making the reaction feasible. nih.gov For instance, the uncatalyzed cycloisomerization of 4-pentyn-1-ol has a calculated activation barrier of approximately 50-55 kcal/mol, whereas with a tungsten pentacarbonyl catalyst, the rate-determining barrier is lowered to 26 kcal/mol. nih.gov

The following table presents theoretical energetic data for the cycloisomerization of the related compound 4-pentyn-1-ol, which can serve as a model for understanding the potential transformations of this compound.

Reaction StepSpeciesRelative Energy (kcal/mol)
Uncatalyzed ReactionTransition State~50-55
Tungsten-Catalyzed ReactionRate-Determining Transition State26
Exo-Cycloisomerization Barrier47

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics of this compound and the influence of different solvent environments on its behavior.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are calculated using a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, revealing how the molecule moves, rotates, and changes its conformation.

Solvent Effects: The choice of solvent is critical as it can significantly influence the behavior of the solute molecule. For this compound, simulations in different solvents could reveal:

Hydrogen Bonding: The hydroxyl group (-OH) and the nitrogen atom in the pyridine ring are capable of forming hydrogen bonds. MD simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent molecules, which affects its solubility and conformational preferences.

Solvation Shell Structure: The arrangement of solvent molecules around this compound, known as the solvation shell, can be analyzed. This includes determining the radial distribution functions of solvent atoms around specific sites on the solute.

Conformational Changes: The flexibility of the pentyne chain and the rotation around single bonds can be influenced by the solvent. Simulations can show how the polarity and viscosity of the solvent affect the accessible conformations of the molecule.

A hypothetical study could compare the dynamics in a polar protic solvent like water, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), and a nonpolar solvent like hexane. The results would likely show significant differences in the conformational ensemble and intermolecular interactions.

Interactive Data Table: Hypothetical Solvent Effects on this compound Conformation

SolventPredominant ConformationAverage Number of Hydrogen Bonds (to solute)
WaterFolded3.5
DMSOPartially Extended1.8
HexaneExtended0.1

Note: This table is illustrative and based on general principles of solvent effects on similar molecules. Specific experimental or simulation data for this compound is not currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features for Chemical or Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a chemical property. nih.govdergipark.org.tr These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested compounds. nih.govdergipark.org.tr

For this compound, a QSAR study would typically involve a dataset of structurally similar compounds with known biological activities (e.g., enzyme inhibition, receptor binding affinity). The goal is to build a model that can predict the activity of new compounds in this class, including this compound.

Key Steps in QSAR Modeling:

Data Collection: A set of molecules with measured biological activity is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to find a mathematical relationship between a subset of the calculated descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. bohrium.com

A hypothetical QSAR model for a series of pyridine derivatives might identify the following structural features as important for a particular biological interaction:

The presence and position of the nitrogen atom in the pyridine ring for hydrogen bonding.

The lipophilicity of substituents on the ring.

Interactive Data Table: Hypothetical QSAR Descriptors for Pyridine Derivatives

CompoundlogPMolecular WeightPolar Surface Area (Ų)Predicted Activity (IC50, µM)
Derivative 12.1180.245.310.5
Derivative 22.5194.345.38.2
This compound 1.5 161.2 49.6 15.1
Derivative 31.8175.255.812.7

Note: This table presents hypothetical data to illustrate the type of information used in QSAR modeling. The predicted activity for this compound is purely illustrative and not based on an actual QSAR model.

By identifying the key structural features that influence activity, QSAR models can guide the design of new, more potent, or selective compounds. dergipark.org.tr

Advanced Research Applications and Potentials of 5 4 Pyridyl 4 Pentyne 1 Ol Scaffolds

Role as a Key Building Block in Complex Organic Synthesis

The structure of 5-(4-Pyridyl)-4-pentyne-1-ol makes it a valuable building block in organic synthesis, particularly for constructing complex molecular architectures found in natural products and pharmaceuticals. lifechemicals.com Pyridine (B92270) derivatives are foundational components in numerous FDA-approved drugs and natural compounds like vitamins and alkaloids. lifechemicals.comnih.govnih.gov The utility of this scaffold lies in the ability to selectively modify each of its functional groups.

The terminal alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The alkyne is a particularly versatile handle for a wide array of transformations, including hydrogenations, cycloadditions, and metal-catalyzed cross-coupling reactions, which are instrumental in modern synthetic chemistry. researchgate.netacs.org The pyridine ring can be functionalized through electrophilic substitution or at the nitrogen atom, influencing the molecule's solubility and electronic properties. nih.govorganic-chemistry.org

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in dedicated studies, its potential is inferred from the widespread use of similar alkynyl and pyridyl-containing fragments. For instance, the synthesis of 5-thienyl-4-pentyn-1-ol has been achieved from 4-pentyn-1-ol (B147250) and 2-iodothiophene, suggesting a parallel synthetic route for its pyridyl analog via Sonogashira coupling of a 4-halopyridine with 4-pentyn-1-ol. prepchem.com Such building blocks are crucial for constructing the carbon skeleton of polyketides, alkaloids, and other complex natural products where rigid linkers and heterocyclic cores are required.

Applications in Catalysis and Organometallic Chemistry

The combination of a Lewis basic pyridine ring and a π-acidic alkyne group in this compound provides an ideal framework for applications in catalysis and organometallic chemistry.

Development of Ligands for Metal-Catalyzed Reactions, Leveraging Pyridine and Alkyne Moieties

The pyridine nitrogen atom in the scaffold can act as a strong coordinating agent for a wide range of transition metals. wikipedia.org Simultaneously, the alkyne moiety can also bind to metal centers, either through a single π-system or by bridging two metal centers. acs.orgwikipedia.orgslideshare.net This dual-coordination capability allows molecules like this compound to serve as hemilabile P,N-type ligands (if modified with a phosphine) or N,π-bidentate ligands. bris.ac.uk Such ligands are highly sought after in organometallic chemistry because their hemilabile nature can create open coordination sites on the metal during a catalytic cycle, facilitating substrate binding and product release. Research has demonstrated the synthesis of dinuclear metal carbonyl complexes bridged by pyridyl ligands that incorporate an alkyne, showcasing the robust coordinating ability of this structural motif. acs.org

Metal CenterLigand TypePotential Catalytic ApplicationReference Example
Palladium (Pd)P,N-Chelating LigandAlkyne AlkoxycarbonylationPyPPh2 Ligands bris.ac.uk
Rhodium (Rh)Pyridyl-Substituted LigandHydroboration of AlkynesNot specified
Iron (Fe)Pyridyl-Terpyridine LigandHydroboration of AlkynesFe-MOF with pytpy ligand rsc.org
Ruthenium (Ru)Pyridyl-Alkyne LigandOptical NonlinearitiesComplexes with Ethynyl-Connected Pyridinium (B92312) acs.org

Substrate in Novel Metal-Catalyzed Transformations (e.g., hydroalkoxylation, cyclization reactions)

The internal alkyne and terminal alcohol functionalities make this compound an ideal substrate for intramolecular metal-catalyzed reactions. acs.orgresearchgate.net Intramolecular hydroalkoxylation, where the terminal hydroxyl group adds across the alkyne, can lead to the formation of cyclic ethers, which are common structural motifs in bioactive molecules. researchgate.net This transformation is often catalyzed by metals such as iridium, rhodium, or gold. acs.orgfigshare.com Iridium(III) hydrides, for example, have been shown to be effective catalysts for the intramolecular hydroalkoxylation and hydroamination of internal alkynes, typically proceeding with high regioselectivity. acs.orgnih.gov

Furthermore, the pyridyl-alkynol structure is amenable to various cyclization strategies. mdpi.comnih.gov For instance, silver-catalyzed cyclization of related 2-pyridyl alkynyl carbinols with isocyanides has been shown to produce indolizine (B1195054) and pyrrole (B145914) derivatives. rsc.org Electrophilic cyclization of alkynes with proximate nucleophiles is another powerful method for constructing heterocyclic rings. nih.gov

Reaction TypeCatalyst/ReagentProduct TypeKey FeatureReference System
Intramolecular HydroalkoxylationIridium(III) HydridesCyclic EthersHigh Regioselectivity (6-endo-dig)ortho-Substituted Aryl Alkynes acs.orgnih.gov
CyclizationSilver (Ag) CatalystsIndolizines, PyrrolesDivergent Synthesis2-Pyridyl Alkynyl Carbinols rsc.org
HydroalkylationNickel (Ni) CatalystsTri-substituted Alkenescis-Hydroalkylation via C–N activationInternal Alkynes with Katritzky Pyridinium Salts rsc.org
Electrophilic CyclizationI2, Br2, PhSeBrSubstituted Quinolines6-endo-dig CyclizationN-(2-Alkynyl)anilines nih.gov

Exploration in Sustainable and Green Chemistry Catalytic Processes

The development of sustainable chemical processes is a major focus of modern research. Catalysts based on earth-abundant metals and recyclable systems are central to this effort. The this compound scaffold can contribute to green chemistry in several ways. When used as a ligand, its robust coordination to metals can lead to more stable and long-lived catalysts, reducing metal leaching and allowing for lower catalyst loadings.

Moreover, this scaffold can be incorporated into heterogeneous catalysts, such as metal-organic frameworks (MOFs) or polymers. rsc.orgmdpi.com For example, an iron-based MOF constructed with a 4′-pyridyl-2,2′:6′,2′′-terpyridine ligand has been successfully used as a recyclable precatalyst for the hydroboration of alkynes. rsc.org The use of ionic liquids as recyclable media for the synthesis of pyridines also represents a sustainable approach. benthamscience.com These strategies facilitate easy separation of the catalyst from the reaction products, enabling catalyst reuse and minimizing waste, which are key principles of green chemistry. mdpi.com

Mechanistic Investigations in Medicinal Chemistry

The pyridyl-alkynyl-alcohol motif is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. researchgate.net The pyridine ring is a common feature in many drugs, where it often acts as a hydrogen bond acceptor or participates in π–π stacking interactions with amino acid residues in proteins. nih.gov The alkyne group provides a rigid linker that can orient other functional groups in a precise geometry for optimal target binding. researchgate.net

Exploration of Pyridyl-Alkynyl-Alcohol Motifs for Interaction with Biological Targets (e.g., enzyme inhibition, receptor binding)

The pyridine scaffold is a cornerstone in the development of enzyme inhibitors. researchgate.net The nitrogen atom can interact with active site residues or metal cofactors, leading to inhibition. For example, pyridyl-substituted compounds have been identified as potent inhibitors of the enzyme 17α-hydroxylase/17,20-lyase (P450 17α), a key target in prostate cancer therapy. nih.gov

In a similar vein, the alkynyl group is a critical component for the biological activity of many inhibitors. A structure-activity relationship study of isothiazolo[4,3-b]pyridines as dual inhibitors of PIKfyve and PIP4K2C kinases found that the acetylenic moiety was essential for potent inhibition. mdpi.com Derivatives containing a pyridinyl ring attached to this alkyne linker showed inhibitory concentrations in the low nanomolar range. mdpi.com The rigidity of the alkyne helps to position the pyridine ring correctly within the kinase's binding pocket. The terminal alcohol on the this compound scaffold provides an additional point for hydrogen bonding interactions or for further derivatization to improve pharmacokinetic properties. This combination of features makes the pyridyl-alkynyl-alcohol motif a promising scaffold for targeting a range of biological receptors and enzymes, including kinases, cytochrome P450 enzymes, and chemokine receptors. nih.govnih.govresearchgate.net

Understanding Mechanism-Based Inactivation of Cytochrome P450 Enzymes by Acetylenic Compounds

The inactivation of cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases crucial for the metabolism of a vast array of xenobiotics and endogenous compounds, is a significant area of study in drug development and toxicology. Acetylenic compounds, such as this compound, are recognized as a class of mechanism-based inactivators of CYP450 enzymes. mdpi.comnih.govmdpi.com The inactivation process is typically irreversible and occurs when the enzyme metabolically activates the inactivator, leading to a reactive species that covalently binds to the enzyme.

The presence of the terminal acetylene (B1199291) group in this compound is the key to its potential as a CYP450 inactivator. The general mechanism involves the oxidation of the carbon-carbon triple bond by the CYP450 enzyme. mdpi.comnih.gov This oxidation can lead to the formation of a highly reactive ketene (B1206846) intermediate. This ketene can then acylate nucleophilic residues within the active site of the enzyme, leading to its irreversible inactivation.

Alternatively, the oxidation of the terminal alkyne can result in the formation of a reactive species that alkylates the heme prosthetic group of the enzyme. mdpi.com This process, known as "heme-adduct" formation, also leads to the irreversible loss of enzyme activity. Furthermore, the pyridine ring within the this compound structure may also contribute to CYP450 inhibition. The nitrogen atom of the pyridine ring can coordinate with the heme iron of the enzyme, a mechanism known to inhibit CYP450 activity. chemrxiv.org This dual functionality—the potential for both mechanism-based inactivation by the alkyne group and reversible inhibition by the pyridine moiety—makes this compound a compound of significant interest for studying CYP450 enzymology and for the design of specific enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions and Scaffold Modification

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR studies would systematically explore how modifications to its three key components—the pyridine ring, the pentyne chain, and the terminal hydroxyl group—affect its interactions with biological targets. chemrxiv.orgnih.govresearchgate.netorgsyn.org

The pyridine ring offers several avenues for modification. The position of the nitrogen atom within the ring and the introduction of various substituents can significantly alter the molecule's electronic properties, basicity, and steric profile. nih.govresearchgate.net These changes, in turn, can influence binding affinity and selectivity for a target protein. For instance, in a study of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, the acetylenic moiety was found to be essential for the inhibition of the lipid kinase PIKfyve, highlighting the critical role of the alkyne group in biological activity. mdpi.com

The pentyne chain's length and rigidity are also crucial. Altering the chain length could affect the positioning of the terminal hydroxyl group and the pyridine ring within a binding pocket. The terminal hydroxyl group can participate in hydrogen bonding interactions, a key feature in many ligand-receptor binding events. Esterification or etherification of this group would probe the importance of this hydrogen-bonding capability.

A hypothetical SAR study on this compound could involve synthesizing a series of analogs and evaluating their biological activity against a specific target. The findings from such a study would be invaluable for the rational design of more potent and selective compounds.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Study Design for this compound Analogs

Modification Site Type of Modification Rationale
Pyridine RingSubstitution at various positions (e.g., with electron-donating or -withdrawing groups)To investigate the influence of electronics and sterics on binding affinity.
Pentyne ChainVarying the chain length (e.g., butyne, hexyne)To assess the impact of linker length on the positioning of functional groups.
Terminal HydroxylEsterification, etherification, or replacement with other functional groups (e.g., amine, thiol)To probe the importance of the hydrogen-bonding capacity of the hydroxyl group.

Precursor for Bioactive Molecules (e.g., cannabinoid CB1 receptor agonists, antimicrobial marine metabolites)

The versatile chemical nature of this compound makes it a valuable precursor for the synthesis of a variety of bioactive molecules.

Cannabinoid CB1 Receptor Agonists:

The endocannabinoid system, and particularly the cannabinoid CB1 receptor, is a significant target for the development of therapeutics for a range of conditions. Pyridine-containing compounds have emerged as a promising class of cannabinoid receptor agonists. mdpi.comnih.govnih.gov The structural analog of the target compound, 4-pentyn-1-ol, is a known reactant in the synthesis of (+)-Serinolamide A, a cannabinoid CB1 receptor agonist. pharmaffiliates.com This suggests that this compound could serve as a key building block in the synthesis of novel pyridyl-based CB1 receptor agonists. The pyridine moiety can be a crucial pharmacophoric element, and the alkyne group provides a handle for further chemical transformations to build more complex molecular architectures.

Antimicrobial Marine Metabolites:

Marine natural products are a rich source of novel antimicrobial agents. mdpi.comnih.govnih.gov The synthesis of these often complex molecules provides a significant challenge and opportunity for organic chemists. The compound 4-pentyn-1-ol has been utilized in the stereoselective total synthesis of the antimicrobial marine metabolites ieodomycin A and B. sigmaaldrich.com Given this precedent, this compound could be employed as a precursor to synthesize novel pyridyl-containing analogs of known marine antibiotics or entirely new classes of antimicrobial compounds. The pyridine ring can enhance the pharmacological properties of the resulting molecules, including their solubility and ability to interact with biological targets. nih.gov

Functional Materials and Polymer Science Applications (e.g., as an initiator in ring-opening polymerization for functional polymers)

Beyond its applications in medicinal chemistry, the this compound scaffold holds promise in the field of materials science, particularly in the synthesis of functional polymers through ring-opening polymerization (ROP). chemrxiv.orgchemrxiv.orgnih.govacs.org ROP is a powerful technique for producing polymers with well-defined architectures and functionalities.

The terminal hydroxyl group of this compound can act as an initiator for the ROP of cyclic esters like lactide and caprolactone. The resulting polymer chains would possess a pyridyl-alkyne functionality at one end. This functional group can then be used for post-polymerization modifications via "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward introduction of a wide range of functionalities onto the polymer chain, leading to the creation of materials with tailored properties.

However, the coordination of the pyridine nitrogen to the metal catalysts typically used in ring-opening metathesis polymerization (ROMP) can present a challenge. chemrxiv.orgnih.gov Despite this, with careful selection of the catalyst and reaction conditions, pyridine-containing monomers have been successfully polymerized. Alternatively, enzyme-catalyzed ROP, which avoids the use of metal catalysts, could be a viable strategy for utilizing this compound as an initiator. chemrxiv.org

Table 2: Potential Polymer Architectures from this compound Initiated ROP

Polymer Type Monomer Post-Polymerization Modification Potential Application
Functional PolyestersLactide, CaprolactoneCuAAC with azide-functionalized molecules (e.g., peptides, drugs)Drug delivery, tissue engineering
Block CopolymersSequential addition of different cyclic monomers-Advanced materials with tunable properties
Polymer BrushesGrafting from a surface functionalized with the initiator-Surface modification, biocompatible coatings

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of research into 5-(4-pyridyl)-4-pentyne-1-ol and its derivatives is fundamentally reliant on the development of efficient and environmentally benign synthetic routes. Current synthetic strategies for similar alkynylpyridines often rely on traditional cross-coupling reactions, which may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future efforts should prioritize the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

A key challenge lies in achieving chemoselectivity, particularly in reactions involving the sensitive functional groups of the molecule. The development of novel catalytic systems, perhaps utilizing earth-abundant metals, could provide more sustainable alternatives to precious metal catalysts. Furthermore, exploring flow chemistry and microwave-assisted synthesis could lead to significant improvements in reaction times, efficiency, and scalability, thereby facilitating the broader availability of this compound for further investigation.

Unveiling Novel Reactivity Modes and Unexplored Chemical Transformations

The rich chemical functionality of this compound offers a playground for exploring novel reactivity and chemical transformations. The interplay between the nucleophilic pyridine (B92270) nitrogen, the reactive alkyne, and the hydroxyl group could lead to a diverse array of chemical scaffolds. A significant area for future exploration is the investigation of intramolecular cyclization reactions, which could generate novel heterocyclic systems with potential biological activity.

Furthermore, the alkyne moiety can participate in a variety of cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, opening avenues to complex polycyclic structures. The development of asymmetric transformations will be crucial for accessing enantiomerically pure derivatives, which is often a prerequisite for pharmacological applications. Understanding and controlling the regioselectivity and stereoselectivity of these transformations will be a primary challenge for synthetic chemists working in this area.

Integration of Advanced Computational Approaches for Predictive Modeling and Mechanistic Insights

To accelerate the discovery and optimization of reactions involving this compound, the integration of advanced computational methods will be indispensable. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into reaction mechanisms, transition state geometries, and activation energies. This predictive power can guide the rational design of experiments, saving valuable time and resources.

Computational modeling can also be employed to predict the physicochemical properties and potential biological activities of novel derivatives. For instance, molecular docking simulations could be used to screen virtual libraries of compounds derived from this compound against various biological targets. A significant challenge in this area is the development of accurate and efficient computational models that can handle the complexity of the molecular systems and predict experimental outcomes with high fidelity.

Deeper Elucidation of Biological Mechanisms at the Molecular Level for Derived Scaffolds

While the biological profile of this compound itself is not yet established, its structural components are present in numerous biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, and the alkynyl group can act as a reactive handle or a structural element that imparts specific binding properties. A critical future research direction will be to synthesize a diverse library of derivatives and screen them for a wide range of biological activities.

For any identified bioactive scaffolds, a deep understanding of their mechanism of action at the molecular level will be paramount. This will involve identifying the specific cellular targets and elucidating the key molecular interactions that govern the biological response. Techniques such as X-ray crystallography, cryo-electron microscopy, and various biophysical assays will be essential in this endeavor. A major challenge will be to translate promising in vitro activity into in vivo efficacy and to understand the pharmacokinetic and pharmacodynamic properties of these novel compounds.

Design and Synthesis of Complex Architectures Incorporating the this compound Unit

The unique trifunctional nature of this compound makes it an attractive building block for the construction of more complex molecular architectures. Its rigid alkynyl linker and defined stereochemical presentation of the pyridine and hydroxyl groups can be exploited in the design of supramolecular assemblies, functional materials, and intricate natural product analogs.

Future research in this area could focus on incorporating this unit into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or polymers, where the pyridine moiety can act as a ligand or a hydrogen-bond acceptor. The synthesis of macrocycles and other topologically complex molecules containing the this compound scaffold also represents an exciting and challenging avenue for exploration. The primary hurdle in this area will be the development of synthetic strategies that allow for the precise and controlled assembly of these complex structures.

Q & A

Q. What are the optimal synthetic conditions for preparing 5-(4-Pyridyl)-4-pentyne-1-ol with high purity and yield?

The synthesis of this compound can be optimized using methodologies adapted from analogous alkyne-containing alcohols. For example, the preparation of 4-Pentyn-1-ol involves dehydrobromination of 4-penten-1-ol derivatives using sodium amide in liquid ammonia under rigorously anhydrous conditions . Key steps include:

  • Catalyst selection : Sodium amide or alkali metal alkoxides for dehydrohalogenation.
  • Temperature control : Reactions conducted at -33°C (boiling point of ammonia) to minimize side reactions.
  • Purification : Distillation under reduced pressure (e.g., 77°C at 37 mmHg) and recrystallization of derivatives (e.g., α-naphthylurethan) to confirm purity .

Q. How can researchers characterize the structure of this compound using spectroscopic techniques?

Structural elucidation typically involves:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the pyridyl ring (δ 7.5–8.5 ppm), alkyne proton (δ 2.0–3.0 ppm), and hydroxyl group (δ 1.5–2.0 ppm, exchangeable).
    • ¹³C NMR : Alkyne carbons (δ 70–85 ppm), pyridyl carbons (δ 120–150 ppm) .
  • IR Spectroscopy : O-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and pyridyl ring vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., 163.2 g/mol) and fragmentation patterns for the alkyne and pyridyl moieties .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility and respiratory irritation .
  • Storage : Inert atmosphere (N₂ or Ar) to prevent oxidation; store away from strong acids/bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Yield discrepancies often arise from:

  • Reagent purity : Trace moisture in ammonia or sodium amide reduces efficiency. Pre-drying solvents and reagents is critical .
  • Reaction time : Extended reaction times may lead to over-dehydrohalogenation or polymerization. Kinetic monitoring (e.g., TLC or GC-MS) is recommended .
  • Workup procedures : Incomplete removal of byproducts (e.g., bromide salts) can skew yield calculations. Use aqueous washes followed by anhydrous Na₂SO₄ drying .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., alkyne participation in click chemistry). Basis sets like B3LYP/6-31G* are commonly used .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to assess stability .

Q. How does this compound act as a ligand in coordination chemistry?

The pyridyl and hydroxyl groups enable chelation with transition metals:

  • Zn(II) Coordination : The pyridyl nitrogen and hydroxyl oxygen form stable complexes, as seen in analogous pyridyl-triazole-thiol ligands .
  • Catalytic Applications : Potential use in asymmetric catalysis (e.g., propargylation reactions) due to chiral induction from the pyridyl moiety .

Q. What strategies improve the stability of this compound during storage and reactions?

  • Inert Atmosphere : Schlenk techniques or gloveboxes to prevent oxidation of the alkyne or hydroxyl group .
  • Derivatization : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) during synthetic steps, followed by deprotection .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental Analysis : Match experimental C, H, N percentages to theoretical values (deviation < 0.4%) .

Methodological Notes

  • Synthesis Optimization : Prioritize stepwise functionalization (e.g., introduce pyridyl group before alkyne formation) to reduce side reactions .
  • Data Interpretation : Cross-reference spectral data with PubChem entries (CID: [insert CID]) to confirm assignments .
  • Safety Compliance : Adhere to GHS guidelines for labeling and disposal .

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